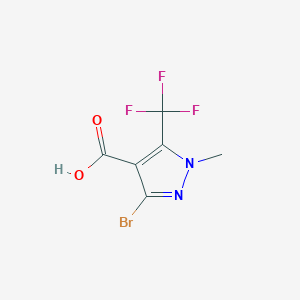

3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

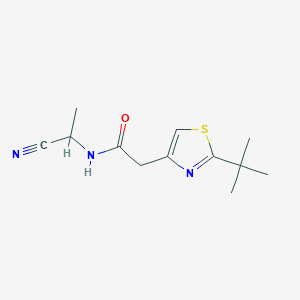

The compound “3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . It is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .科学的研究の応用

Organometallic Chemistry

The study of hydridotris(pyrazolyl)borates, which share structural features with 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, focuses on their coordination with Group 5 metals. These complexes, particularly vanadium complexes, are investigated for modeling metalloprotein interactions and have potential applications in catalysis and materials science due to their unique physico-chemical properties. The organometallic chemistry of niobium and tantalum complexes is also of interest for developing new catalytic methods and materials (Etienne, 1996).

Environmental Persistence

Perfluorinated acids, including compounds structurally similar to this compound, are noted for their environmental persistence and bioaccumulation potential. The bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chain. These findings are crucial for understanding the environmental impact and regulation of such compounds (Conder et al., 2008).

Synthesis of Heterocycles

The chemistry of pyrazoline derivatives, closely related to the chemical , is vital for synthesizing diverse heterocyclic compounds. These derivatives are used as building blocks for creating compounds with various biological activities, indicating their broad application in drug discovery and organic synthesis (Gomaa & Ali, 2020).

Development of Anticancer Agents

Research into the Knoevenagel condensation, which involves compounds similar to this compound, has led to the development of molecules with significant anticancer activity. These studies highlight the utility of such compounds in creating pharmacologically active agents targeting various cancer pathways (Tokala, Bora, & Shankaraiah, 2022).

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, including derivatives of this compound, have been identified as potent anti-inflammatory and antibacterial agents. These compounds' activity profiles suggest their potential in developing new therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

作用機序

Target of Action

Similar compounds have been known to target enzymes like succinate dehydrogenase and acetylcholinesterase . These enzymes play crucial roles in energy production and neurotransmission, respectively.

Mode of Action

It’s known that the trifluoromethyl group can enhance drug potency by lowering the pk_a of the cyclic carbamate, enabling key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways involving free radical reactions and Suzuki–Miyaura cross-coupling .

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity , which could influence the compound’s bioavailability.

Result of Action

Similar compounds have been known to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters . Additionally, the rate of reaction can be influenced by the difference in electronegativity .

特性

IUPAC Name |

3-bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLKKZSVGNZVHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Br)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1'-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2896845.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)

![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)

![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2896863.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one](/img/structure/B2896864.png)